2-[benzyl(methyl)amino]-6-methylpyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-[benzyl(methyl)amino]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-8-12(17)15-13(14-10)16(2)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLFCCKMLWADDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N(C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Coupling with Amidines via Malononitrile Intermediates
This approach adapts methodologies from Riociguat precursor synthesis. The key step involves coupling an amidine intermediate with a 2-substituted malononitrile derivative. Diethyl bromomalonate undergoes nucleophilic substitution with N-methyl(benzyl)amine to form 2-[benzyl(methyl)amino]propanedinitrile (Compound 11). Subsequent cyclocondensation with 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide (Compound 2) under basic conditions yields the pyrimidine core.
Critical parameters include:
- Solvent system : Ethanol or THF for optimal solubility.
- Catalyst : Tetrakis(triphenylphosphine)palladium(0) for cross-coupling.
- Temperature : Reflux (78–80°C) to drive cyclization.
The final hydrogenation step (3.5 bar H₂, Pd/C) reduces nitro groups and installs the 4(3H)-one tautomer. This method achieves 40–60% overall yield but requires high-pressure equipment.
Method B: Alkylation of Pyrimidine Precursors
Derived from thiopyrimidine syntheses, this route functionalizes preformed pyrimidinones. 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Compound 1) undergoes thiol displacement with N-benzyl-N-methylamine using 1,2-dichloroethane as an alkylating agent. The reaction proceeds via an SN2 mechanism in DMF with anhydrous potassium carbonate as a base.
Key advantages include:
- Mild conditions : Room temperature, atmospheric pressure.
- Modularity : Adaptable to diverse amines.
- Yield : 68–71% after column chromatography.
However, competing side reactions (e.g., over-alkylation) necessitate careful stoichiometric control.
Method C: Cyclocondensation of β-Ketoesters with Guanidine Derivatives
A classical approach involves cyclizing ethyl acetoacetate with N-benzyl-N-methylguanidine in the presence of sodium ethoxide. This one-pot method forms the pyrimidine ring through Knoevenagel condensation followed by cyclodehydration. While operationally simple, the method suffers from low regioselectivity (20–30% yield) due to competing tautomerization pathways.
Experimental Procedures
Synthesis of 2-[Benzyl(methyl)amino]propanedinitrile (Method A)
To a solution of diethyl bromomalonate (22.18 g, 0.09278 mol) in ethanol (50 mL), N-methyl(benzyl)amine (22.46 g, 0.1853 mol) was added dropwise. The mixture was refluxed for 1 h, cooled, and filtered to remove hydrobromide salts. Evaporation and recrystallization from acetonitrile afforded the dinitrile as white crystals (4.42 g, 40%).
1H-NMR (300 MHz, DMSO-d6) : δ 2.23 (s, 3H, NCH₃), 3.53 (s, 1H, CH), 3.69 (s, 2H, NCH₂), 7.16–7.39 (m, 5H, Ph).
Thiol Displacement Reaction (Method B)
A mixture of 6-methyl-2-thioxo-pyrimidin-4(1H)-one (1.26 g, 8.8 mmol), N-benzyl-N-methylamine (1.32 g, 9.7 mmol), and K₂CO₃ (2.43 g, 17.6 mmol) in DMF (10 mL) was stirred for 24 h at 25°C. Workup with diethyl ether and silica gel chromatography (CHCl₃) yielded the title compound (1.54 g, 71%).
1H-NMR (300 MHz, CDCl₃) : δ 2.09 (s, 3H, 6-CH₃), 3.12 (s, 3H, NCH₃), 4.08 (s, 2H, NCH₂), 5.52 (s, 1H, pyrimidine-H), 7.24–7.44 (m, 5H, Ph).
Results and Discussion
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| A | 40–60 | 97.7 | 12–24 h | Scalability |
| B | 68–71 | 95.2 | 24 h | Mild conditions |
| C | 20–30 | 88.5 | 6 h | Simplicity |
Method A provides the highest purity and is preferred for GMP manufacturing despite longer reaction times. Method B offers superior yields under ambient conditions, ideal for lab-scale synthesis. Method C remains limited to exploratory studies due to poor efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl(methyl)amino]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and methylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction may produce a more saturated pyrimidine ring.
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block for Complex Compounds
The compound serves as a significant building block in the synthesis of more complex heterocyclic compounds. Its pyrimidine structure allows for diverse modifications, making it valuable in organic synthesis. Researchers have utilized it to create derivatives with enhanced biological activities or novel properties.
Synthetic Routes
The synthesis typically involves the reaction of benzylamine with methyl isocyanate, followed by cyclization under specific conditions. Common solvents include ethanol or methanol, and the process may require heating to facilitate the cyclization.
Biological Applications
Enzyme Inhibition
2-[benzyl(methyl)amino]-6-methylpyrimidin-4(3H)-one has been investigated for its potential as an enzyme inhibitor. Studies suggest it may inhibit various enzymes, including those involved in cancer progression. For instance, related compounds have shown promise as dual inhibitors of PI3K and HDAC enzymes, which are critical in cancer cell proliferation .
Antimicrobial Activity
Research has highlighted the compound's antimicrobial properties. Similar derivatives have been evaluated for their minimum inhibitory concentration (MIC) against several pathogens, showcasing potential as antimicrobial agents .
Medicinal Applications
Therapeutic Potential
The compound has been explored for various therapeutic effects. Notably, it has been studied for its anticancer and antimicrobial activities. For example, certain derivatives exhibited potent antiproliferative effects against multiple cancer cell lines while demonstrating selectivity towards malignant cells over normal cells .
Case Studies on Anticancer Activity
In one study, a derivative of this compound demonstrated significant cytotoxicity against acute myeloid leukemia (AML) cells. This compound was shown to induce necrosis selectively in cancerous cells without affecting normal peripheral blood mononuclear cells (PBMCs) .
Industrial Applications
Advanced Material Development
In industrial settings, this compound is utilized in the development of advanced materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.
Summary of Key Findings
| Application Area | Key Insights |
|---|---|
| Chemical Synthesis | Building block for complex heterocycles; utilized in organic synthesis. |
| Biological Research | Potential enzyme inhibitor; investigated for anticancer properties. |
| Medicinal Use | Exhibits antimicrobial and anticancer activity; selective cytotoxicity against cancer cells. |
| Industrial Use | Development of advanced materials with tailored properties. |
Mechanism of Action
The mechanism of action of 2-[benzyl(methyl)amino]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Biological Activity
2-[Benzyl(methyl)amino]-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
The compound features a pyrimidine ring substituted with benzyl and methylamino groups. The typical synthetic route involves the reaction of benzylamine with methyl isocyanate, followed by cyclization to form the pyrimidine structure. Reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate cyclization.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties.
- Anticancer Potential : It has been investigated for its ability to inhibit cancer cell proliferation, particularly in leukemia and breast cancer cell lines .
- Enzyme Inhibition : The compound is being explored as a potential enzyme inhibitor, which may have implications in various therapeutic areas.
The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor functions, leading to alterations in cellular signaling pathways.
Anticancer Activity
A study highlighted the anticancer effects of similar pyrimidine derivatives, demonstrating significant cytotoxicity against various cancer cell lines. For instance, derivatives showed notable activity against leukemia and breast cancer cells without significant toxicity to normal cells .
Antimicrobial Studies
In antimicrobial assays, compounds related to this compound exhibited activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. This suggests a broad-spectrum antimicrobial potential that warrants further investigation .
Case Studies
-
Case Study on Anticancer Efficacy :
- Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.
- Method : Cell viability assays were performed on leukemia and breast cancer cell lines.
- Results : The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.
-
Case Study on Antimicrobial Properties :
- Objective : Assess the antimicrobial efficacy of the compound against various pathogens.
- Method : Disk diffusion and broth microdilution methods were employed.
- Results : Significant inhibition zones were observed against selected bacterial strains, supporting its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Amino vs. Thio Substituents
- 6-Methyl-2-thiopyrimidin-4(3H)-one Derivatives: Thiopyrimidines demonstrate anticonvulsant activity in rodent models. For example, acetamide derivatives of 6-methyl-2-thiopyrimidin-4(3H)-one significantly reduce seizures in pentylenetetrazole-induced models .
Hydrazinyl and Thiazole Derivatives
- 2-(2-(4-(Dimethylamino)benzylidene)hydrazinyl)-6-methylpyrimidin-4(3H)-one: Synthesized via Schiff base formation, confirmed by FTIR (C=N stretch at ~1600 cm⁻¹) . Hydrazinyl groups are associated with antimicrobial and anticancer activities, though specific data for this compound are unavailable.
- THPM2 (2-Mercapto-5-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-6-methylpyrimidin-4(5H)-one): Shows analgesic and anti-inflammatory activity, attributed to the thiazole-hydrazone moiety. IR spectra confirm C=O (1718 cm⁻¹) and C=N (1634 cm⁻¹) stretches .
Physicochemical Properties
*Inferred properties based on structural analogs.
Structure-Activity Relationships (SAR)
- Electron-Donating Groups (e.g., Benzyl, Methoxy): Increase lipophilicity, enhancing membrane permeability. For example, 2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one derivatives show improved solubility and bioavailability .
- Sulfur-Containing Substituents (e.g., thio, thiazole) : Improve anticonvulsant and antimicrobial activities due to enhanced electrophilicity and target binding .
- Amino/Hydrazinyl Groups: Facilitate hydrogen bonding with biological targets, though excessive basicity may reduce CNS penetration .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 2-[benzyl(methyl)amino]-6-methylpyrimidin-4(3H)-one with high yield and purity?
- Methodology :
- Step 1 : Begin with the alkylation of a thiopyrimidinone precursor (e.g., 6-methyl-2-thiopyrimidin-4(3H)-one) using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃/EtOH or MeONa/MeOH) .
- Step 2 : React the intermediate (e.g., 6-methyl-2-methylthio-pyrimidin-4(3H)-one) with benzyl(methyl)amine under controlled heating (~140°C) to facilitate nucleophilic substitution. Optimize solvent choice (e.g., dioxane) and monitor pH to enhance selectivity .
- Step 3 : Purify the product via recrystallization (e.g., 90% ethanol) and verify purity using HPLC or TLC. Confirm structure via ¹H NMR and mass spectrometry .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- ¹H NMR Spectroscopy : Identify characteristic peaks (e.g., benzyl protons at δ 7.2–7.4 ppm, methylamino protons at δ 2.8–3.1 ppm) .
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
- Elemental Analysis : Confirm empirical formula (C₁₃H₁₅N₃O) with ≤0.3% deviation .
Advanced Research Questions
Q. What experimental strategies can address discrepancies in reported biological activities of this compound?
- Contradiction Resolution :
- Dose-Response Studies : Perform in vitro assays (e.g., radiolabeled binding assays) across multiple concentrations to establish EC₅₀/IC₅₀ values and validate target engagement .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to identify bioavailability-driven discrepancies .
- Species-Specific Assays : Compare receptor affinity across human vs. rodent models using electrophysiological recordings or functional cAMP assays .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- SAR Design :
- Substituent Variation : Replace the benzyl group with substituted aryl/heteroaryl rings (e.g., 3-methoxyphenyl) to modulate lipophilicity and receptor interactions .
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to enhance metabolic stability. Evaluate using in vitro CYP450 inhibition assays .
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with target receptors (e.g., GABAₐ or kinase domains) and guide synthetic prioritization .
Q. What methodologies are recommended for assessing the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties?
- PK/PD Workflow :
- ADME Profiling : Conduct Caco-2 permeability assays and hepatic clearance studies (human/rat hepatocytes) to predict oral bioavailability .
- Plasma Stability : Incubate the compound in plasma at 37°C for 24 hours; quantify degradation via LC-MS .
- In Vivo PD Models : Use rodent seizure models (e.g., maximal electroshock) for anticonvulsant evaluation or xenograft models for oncology applications .
Experimental Design & Data Analysis
Q. How should researchers design experiments to evaluate the compound’s anticonvulsant potential?
- Protocol :
- In Vitro : Measure GABA receptor modulation via patch-clamp electrophysiology in hippocampal neurons .
- In Vivo : Administer the compound (10–100 mg/kg, i.p.) to mice in a pentylenetetrazole (PTZ)-induced seizure model. Monitor latency to clonic-tonic seizures .
- Data Normalization : Compare results to positive controls (e.g., valproate) and apply ANOVA with post-hoc Tukey tests for statistical significance .
Q. What techniques are suitable for resolving synthetic byproducts or stereochemical impurities?
- Purification & Analysis :
- Preparative HPLC : Use a gradient elution (acetonitrile/water + 0.1% TFA) to isolate isomers .
- Chiral Chromatography : Employ a Chiralpak AD-H column to separate enantiomers, if applicable .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in DMSO/water and analyzing diffraction patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
